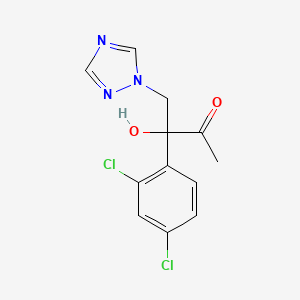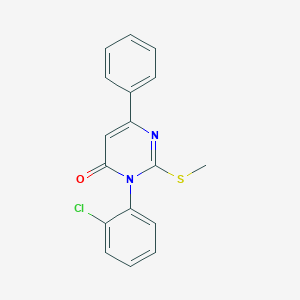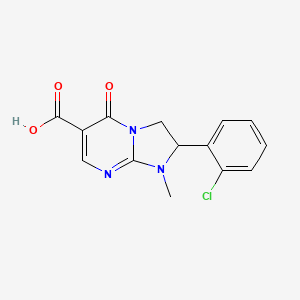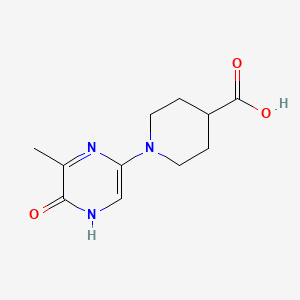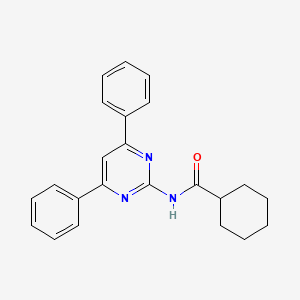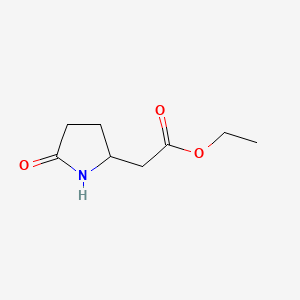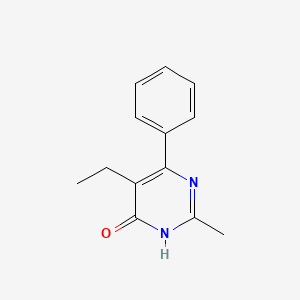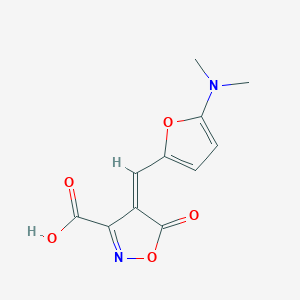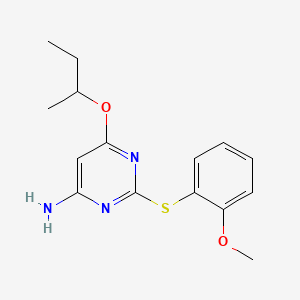
Cyclohexanamine, 2-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)cyclohexanamine is an organic compound with the molecular formula C13H19NO It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with a 4-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-methoxyaniline.
Reductive Amination: Cyclohexanone is reacted with 4-methoxyaniline in the presence of a reducing agent such as sodium cyanoborohydride. This reaction forms the desired amine product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(4-Methoxyphenyl)cyclohexanamine.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methoxyphenyl)cyclohexanamine may involve large-scale reductive amination processes. The reaction conditions are optimized to maximize yield and purity, and the use of continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)cyclohexanamine involves its interaction with specific molecular targets. It is known to bind to the NMDA receptor, a type of glutamate receptor in the brain. This binding inhibits the receptor’s activity, leading to various pharmacological effects. Additionally, the compound may interact with other receptors and transporters, contributing to its overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxetamine: An analogue of ketamine with similar NMDA receptor antagonistic properties.
3-Methoxyeticyclidine (3-MeO-PCE): Another analogue with similar pharmacological effects.
4-Methoxyphencyclidine (4-MeO-PCP): A compound with similar structural features and receptor binding properties.
Uniqueness
2-(4-Methoxyphenyl)cyclohexanamine is unique due to its specific substitution pattern and the presence of the methoxy group, which influences its chemical reactivity and biological activity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
22720-25-8 |
|---|---|
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12-13H,2-5,14H2,1H3 |
Clé InChI |
XQASZFGPWAVZEV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CCCCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
